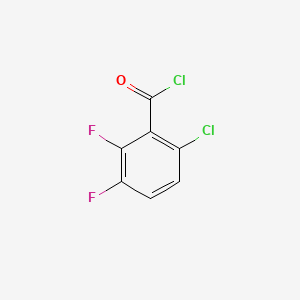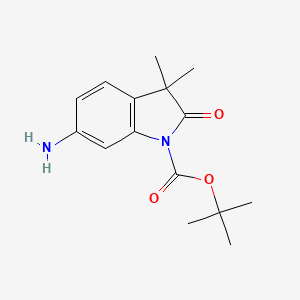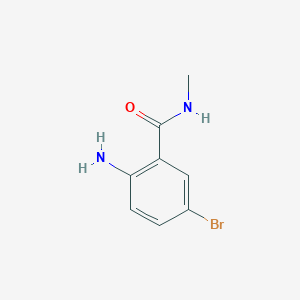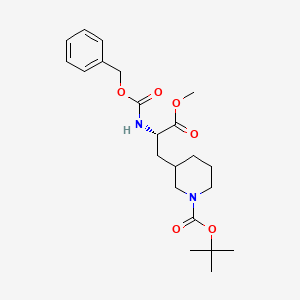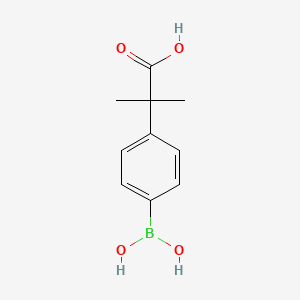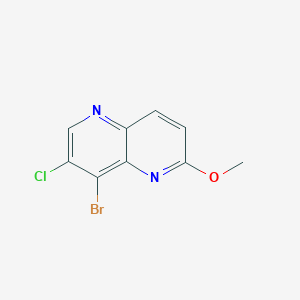
8-Brom-7-chlor-2-methoxy-1,5-Naphthyridin
Übersicht
Beschreibung
“8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine” is a chemical compound with the molecular formula C9H6BrClN2O . It is a derivative of 1,5-naphthyridine, a class of heterocycles that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine” consists of a 1,5-naphthyridine core with bromo, chloro, and methoxy substituents at the 8th, 7th, and 2nd positions, respectively .
Physical And Chemical Properties Analysis
The molecular weight of “8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine” is 273.52 . Other physical and chemical properties are not available in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Krebsforschungsaktivitäten
Naphthyridine, einschließlich Derivaten wie “8-Brom-7-chlor-2-methoxy-1,5-Naphthyridin”, wurden auf ihre potenziellen Antikrebsaktivitäten untersucht. Sie können mit verschiedenen biologischen Zielen interagieren und das Wachstum von Krebszellen hemmen oder Apoptose in Krebszellen induzieren .
Antivirale Aktivität
Verbindungen aus der Naphthyridinklasse haben eine Aktivität gegen Viren wie HIV gezeigt. Die spezifischen Substituenten an “this compound” könnten auf ihre Auswirkungen auf die Virusreplikation oder als Teil von Kombinationstherapien untersucht werden .
Antimikrobielle Anwendungen
Das strukturelle Gerüst von Naphthyridinen wurde mit antimikrobiellen Eigenschaften in Verbindung gebracht. Die Forschung könnte sich auf die Wirksamkeit von “this compound” gegen verschiedene Bakterienstämme und seine potenzielle Verwendung als Antibiotikum konzentrieren .
Analgetische und entzündungshemmende Anwendungen
Naphthyridine sollen analgetische und entzündungshemmende Aktivitäten besitzen. Studien könnten untersuchen, wie “this compound” die Schmerzwege oder Entzündungsreaktionen moduliert .
Antioxidative Eigenschaften
Das antioxidative Potenzial von Naphthyridinen ist ein weiteres interessantes Gebiet. Die Forschung könnte untersuchen, wie “this compound” freie Radikale fängt oder Zellen vor oxidativem Stress schützt .
Chemische Synthese und Reaktivität
Die Reaktivität von Naphthyridinen mit verschiedenen Reagenzien, einschließlich Elektrophilen und Nukleophilen, sowie ihre Rolle in Oxidations- und Reduktionsreaktionen könnten für “this compound” untersucht werden. Diese Forschung könnte zur Entwicklung neuer synthetischer Methoden oder zur Entdeckung neuer Reaktionen führen .
Entwicklung von Therapeutika
Angesichts der vielfältigen biologischen Aktivitäten von Naphthyridinen könnte “this compound” ein Schlüsselintermediat bei der Synthese von Therapeutika sein, z. B. Inhibitoren für bestimmte Enzyme oder Rezeptoren .
Bildung von Metallkomplexen
Naphthyridine können Komplexe mit Metallen bilden, die vielfältige Anwendungen haben können, die von der Katalyse bis zur Materialwissenschaft reichen. Die spezifischen Halogen- und Methoxysubstituenten an “this compound” könnten einzigartige Koordinationsmerkmale bieten, die in diesem Bereich genutzt werden könnten .
Eigenschaften
IUPAC Name |
8-bromo-7-chloro-2-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFOYBCRHMSKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
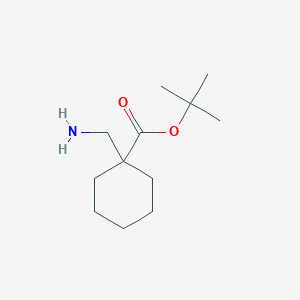
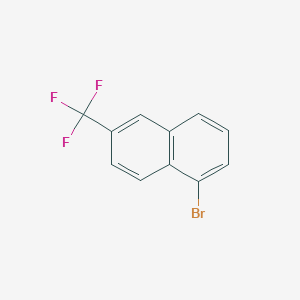
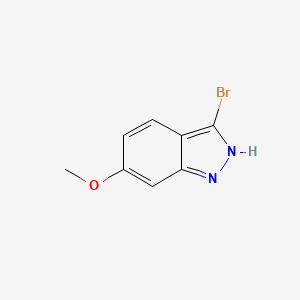
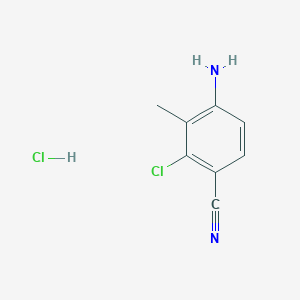

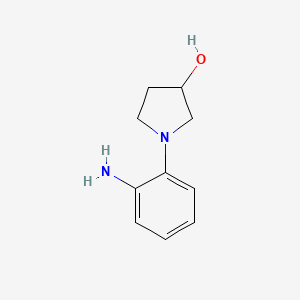
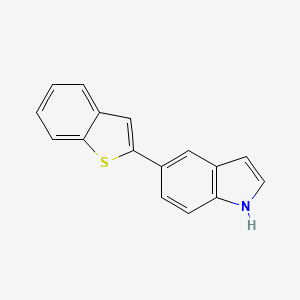
![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)
